molecular formula C5H4N6 B097133 Pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-15-0

Pyrimido[5,4-e][1,2,4]triazin-5-amine

Cat. No. B097133
CAS RN: 19359-15-0
M. Wt: 148.13 g/mol
InChI Key: IFIRGWFMDSYTEQ-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound is characterized by a pyrimidine ring fused with a triazine ring, which can be further functionalized to enhance its biological activity. The interest in this compound is reflected in the various synthetic methods developed to create its derivatives, which have been explored for their anticancer properties among other biological activities .

Synthesis Analysis

The synthesis of pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives has been approached through different methods. One approach involves the condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization to yield the desired pyrimidotriazine scaffold . Another method includes the use of pre-formed hydrazone intermediates, which are condensed with activated chlorouracil, followed by reductive ring closure to produce the core structure . These methods demonstrate the versatility and adaptability of synthetic strategies to access a variety of pyrimidotriazine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-e][1,2,4]triazin-5-amine is characterized by the presence of two nitrogen-containing rings, which are the pyrimidine and triazine rings. This structure serves as a versatile scaffold that can be modified at various positions to yield a wide range of compounds with potential biological activities. The ability to introduce different substituents into the core structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives is influenced by the presence of reactive functional groups and the inherent reactivity of the heterocyclic scaffold. For instance, the introduction of substituents into the pyrimidotriazine ring can be achieved through regioselective reactions, such as the triazine ring closure with aldehydes . Additionally, the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent has been employed to synthesize novel derivatives, showcasing the compound's versatility in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives are crucial for their potential application as pharmacological agents. These properties include solubility, stability, and the ability to interact with biological targets. The synthesis of a library of 66 pyrimido[1,2-a][1,3,5]triazin-6-ones, for example, has provided a range of compounds with diverse physical and chemical characteristics, which were evaluated for their selective anticancer activity . The tautomeric preferences of these compounds have also been explored, which can influence their biological activity and interaction with biological macromolecules .

properties

IUPAC Name

pyrimido[5,4-e][1,2,4]triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRGWFMDSYTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295363
Record name Pyrimido[5,4-e]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[5,4-e][1,2,4]triazin-5-amine

CAS RN

19359-15-0
Record name NSC101499
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Record name Pyrimido[5,4-e]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimido[5,4-e][1,2,4]triazin-5-amine
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